Product packaging for 6-Phenylspiro[2.5]octan-6-ol(Cat. No.:)

6-Phenylspiro[2.5]octan-6-ol

Cat. No.: B13243615
M. Wt: 202.29 g/mol
InChI Key: UHVNWOITEJTAQG-UHFFFAOYSA-N
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Description

6-Phenylspiro[2.5]octan-6-ol is a spirocyclic tertiary alcohol of high interest in research and development, particularly for the creation of novel fragrance ingredients. This compound features a spiro[2.5]octane skeleton, a bridged bicyclic system consisting of a cyclopropane ring fused to a cyclohexane ring, with a phenyl-substituted alcohol functional group at the 6-position . Spiro compounds of this class are valued for their unique, three-dimensional structural rigidity and complex molecular geometry, which can impart novel and enhanced olfactory properties to fragrance formulations. While direct data on this specific molecule is limited, its close structural analogue, 1-phenylspiro[2.5]octane-1-carbonitrile, is patented for its use in fragrance compositions, where it is reported to provide fresh, citrus, ozonic, and herbal notes, as well as to enhance the performance of other perfume materials . This suggests significant potential for this compound as a key synthetic intermediate or precursor in the development of next-generation perfumes for consumer products such as fine fragrances, air fresheners, soaps, and detergents . Researchers may also utilize this compound in organic and medicinal chemistry as a versatile building block for constructing more complex, sterically constrained molecules. The spiro[2.5]octane core is a known motif, and its physical properties, such as the melting point of the parent hydrocarbon (spiro[2.5]octane, -86°C), provide a basis for understanding the behavior of its derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B13243615 6-Phenylspiro[2.5]octan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

6-phenylspiro[2.5]octan-6-ol

InChI

InChI=1S/C14H18O/c15-14(12-4-2-1-3-5-12)10-8-13(6-7-13)9-11-14/h1-5,15H,6-11H2

InChI Key

UHVNWOITEJTAQG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 6 Phenylspiro 2.5 Octan 6 Ol

Identification of Key Synthons

The most prominent functional group in the target molecule, 6-Phenylspiro[2.5]octan-6-ol, is a tertiary alcohol. A primary and highly effective disconnection strategy for such a moiety involves breaking the carbon-carbon bond between the alcohol-bearing carbon and one of its substituents. In this case, disconnecting the phenyl group leads to two key synthons: a spiro[2.5]octan-6-one cation and a phenyl anion.

The corresponding synthetic equivalents for these synthons are spiro[2.5]octan-6-one and a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium. This disconnection is particularly strategic as the forward reaction, the addition of a Grignard or organolithium reagent to a ketone, is a robust and well-established method for the formation of tertiary alcohols.

The retrosynthetic analysis can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound

Disconnection: C-C bond of the tertiary alcohol

Synthons: Spiro[2.5]octan-6-one cation and Phenyl anion

Synthetic Equivalents: Spiro[2.5]octan-6-one and Phenylmagnesium bromide

This initial disconnection simplifies the problem to the synthesis of the key intermediate, spiro[2.5]octan-6-one.

Classical Retrosynthetic Pathways for Spiro[2.5]octane Frameworks

The construction of the spiro[2.5]octane core is a central challenge. Classical approaches to this framework often rely on the formation of the cyclopropane (B1198618) ring onto a pre-existing cyclohexane (B81311) derivative.

One common strategy involves the cyclopropanation of a cyclohexanone (B45756) derivative. For instance, the reaction of a suitable enolate or enamine of cyclohexanone with a cyclopropanating agent can furnish the desired spirocyclic system. A well-documented method involves the use of sulfonium (B1226848) ylides. The reaction of 1,3-cyclohexanedione (B196179) with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of a base like potassium carbonate provides the corresponding spirocyclopropane derivative in high yield. jst.go.jp While this example leads to a dione, subsequent selective reduction or modification could potentially yield the desired spiro[2.5]octan-6-one.

Another classical approach involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. For example, a synthetic route to spiro[2.5]octane-5-carboxylic acid starts from 1,3-cyclohexanedione, which is converted to 3-methoxy-cyclohexenone. google.com This intermediate can then undergo a cyclization reaction, although the specifics for forming the spiro[2.5]octane ring in this manner can be complex and may require multi-step sequences.

The table below summarizes some classical approaches to the spiro[2.5]octane framework.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,3-Cyclohexanedione(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K2CO3, EtOAc, r.t.Spiro[2.5]octane-5,7-dioneHigh jst.go.jpresearchgate.net
1,3-CyclohexanedioneMethanol, H2SO4; then Ethyl Grignard, Lewis Acid; then p-TsOH; then p-tosyl isonitrile, base; then hydrolysisSpiro[2.5]octane-5-carboxylic acid- google.com

Modern Approaches to Spirocenter Formation

Contemporary synthetic chemistry has seen the development of more advanced and efficient methods for the construction of spirocenters, including the spiro[2.5]octane system. These modern approaches often utilize catalytic processes, offering advantages in terms of selectivity, efficiency, and milder reaction conditions.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. Cascade reactions, such as Michael-Michael-aldol sequences, can be catalyzed by chiral amines or other small organic molecules to produce highly enantioenriched spirocyclic products. rsc.org For instance, the reaction of α,β-unsaturated aldehydes with iodonium (B1229267) ylides, catalyzed by a MacMillan-type catalyst, can lead to the formation of substituted spiro-cyclopropanes. nih.gov

Dearomatization strategies provide another innovative route to spirocycles. A one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides as substrates. rsc.orgsmolecule.com This method proceeds via a 1,6-conjugate addition followed by cyclization and notably operates under mild, metal-free conditions to generate spirocycles with consecutive quaternary centers in high yields. rsc.orgsmolecule.com

Electrochemical methods are also gaining traction as a green and efficient alternative for the synthesis of spiro compounds. These methods replace hazardous chemical oxidants or reductants with an electric current, often leading to cleaner reactions and simplified workup procedures. The electrochemical synthesis of spirocyclopropanes has been reported, demonstrating the potential of this technology in constructing the spiro[2.5]octane framework.

The following table highlights some modern synthetic strategies for spirocycle formation.

MethodKey FeaturesExample SubstratesCatalyst/ConditionsYield (%)Reference
OrganocatalysisAsymmetric synthesis, cascade reactionsα,β-Unsaturated aldehydes, Iodonium ylidesChiral imidazolidinone catalyst- nih.gov
DearomatizationMetal-free, mild conditions, consecutive quaternary centerspara-Quinone methidesBase-mediated>80 rsc.orgsmolecule.com
ElectrochemistryEnvironmentally friendly, in-situ generation of reactive speciesIndan-1,3-dione, Aromatic aldehydesElectric current- researchgate.net

Comprehensive Synthetic Methodologies for 6 Phenylspiro 2.5 Octan 6 Ol and Analogues

Strategies for Spiro[2.5]octane Core Construction

The creation of the spiro[2.5]octane skeleton is a pivotal step in the synthesis of 6-phenylspiro[2.5]octan-6-ol. Cyclopropanation reactions are a primary tool for forging the three-membered ring onto a pre-existing six-membered ring.

Cyclopropanation Reactions for Spiro[2.5] Systems

Cyclopropanation involves the addition of a one-carbon unit to a double bond or the reaction of a carbene or carbenoid with a precursor molecule. In the context of spiro[2.5]octane synthesis, this typically involves the reaction of a cyclohexanone (B45756) derivative with a suitable reagent to form the spiro-fused cyclopropane (B1198618) ring.

Sulfonium (B1226848) salts are versatile reagents in organic synthesis, particularly for the formation of ylides that can act as methylene-transfer agents in cyclopropanation reactions. rsc.org The general approach involves the deprotonation of a sulfonium salt to generate a sulfonium ylide, which then reacts with a carbonyl compound.

For the synthesis of a precursor to this compound, a plausible route involves the reaction of a suitable cyclohexanone with a sulfonium ylide. For instance, starting with cyclohexanone, a spiro[2.5]octan-6-one can be synthesized, which can then be reacted with a phenyl Grignard reagent to yield the target molecule.

A general representation of this cyclopropanation is shown below:

Reaction Scheme:

The reaction is typically carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

The Corey-Chaykovsky reaction is a cornerstone of cyclopropane and epoxide synthesis. wikipedia.orgalfa-chemistry.com It involves the reaction of a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, with a carbonyl compound. organic-chemistry.orgnrochemistry.com When applied to a ketone like 2-phenylcyclohexanone, this reaction can lead to the formation of a spiro epoxide, which is a key intermediate for this compound.

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular displacement of the dimethyl sulfoxide (or dimethyl sulfide) leaving group leads to the formation of the epoxide ring. alfa-chemistry.com

Plausible Synthetic Route to this compound via Corey-Chaykovsky Reaction:

Epoxidation: 2-Phenylcyclohexanone is treated with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base, to yield 1-phenyl-1,2-epoxyspiro[2.5]octane.

Ring Opening: The resulting spiro epoxide can then be subjected to a ring-opening reaction. While various nucleophiles can be used, for the synthesis of the target alcohol, a reductive ring opening would be required.

ReactantYlide PrecursorBaseSolventProduct
2-PhenylcyclohexanoneTrimethylsulfoxonium IodideNaHDMSO1-Phenyl-1,2-epoxyspiro[2.5]octane

Alternatively, starting from spiro[2.5]octan-6-one, a Grignard reaction with phenylmagnesium bromide would introduce the phenyl group and form the tertiary alcohol in a single step.

Reaction Scheme:

This approach offers a direct route to the final product from a readily accessible spirocyclic ketone.

Dearomatization-Induced Spirocyclization Pathways

An alternative and powerful strategy for the construction of spirocyclic systems involves the dearomatization of aromatic precursors. google.com These reactions convert a flat, aromatic ring into a three-dimensional spirocyclic structure in a single step, often with high levels of stereocontrol.

The 1,6-conjugate addition to para-quinone methides (p-QMs) has emerged as an efficient method for the synthesis of spiro[2.5]octa-4,7-dien-6-ones. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile to the extended conjugated system of the p-QM, leading to a dearomatized intermediate that can undergo subsequent transformations. While this method does not directly yield this compound, the resulting spirodienone is a versatile intermediate that could be further functionalized.

For instance, the reaction of a suitable nucleophile with a p-QM can induce a spirocyclization to form the spiro[2.5]octane core. The resulting dienone could then potentially be converted to the target molecule through a series of steps including reduction of the double bonds and the ketone, followed by introduction of the phenyl group.

SubstrateNucleophileConditionsProductYield
para-Quinone MethideStabilized YlideMild, Metal-freeSpiro[2.5]octa-4,7-dien-6-oneHigh

The reaction often employs hypervalent iodine reagents or other oxidants to trigger the dearomatization and subsequent spirocyclization. The success of this strategy would depend on the design of a precursor that incorporates both the phenolic moiety and the tethered group that will form the cyclopropane ring upon oxidation.

Cyclization Reactions for Spiro[2.5]octanols

Cyclization reactions are a cornerstone in the synthesis of cyclic and spirocyclic systems. These methods involve the formation of a ring from a linear or larger cyclic precursor through intramolecular bond formation.

The ring closure of allylic epoxides, also known as vinyl epoxides, is a versatile method for constructing cyclic structures. These substrates combine the reactivity of both epoxides and allylic systems, allowing for multiple pathways of ring-opening and subsequent cyclization. The process can be initiated by a nucleophilic attack, which opens the strained three-membered epoxide ring and allows for the formation of a new bond to create the spirocyclic system.

The regioselectivity and stereoselectivity of the ring opening are critical factors. Under basic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide. This method offers a powerful route to chiral, non-racemic building blocks in a stereodefined manner. The leaving group, the epoxide oxygen, is retained within the final product, often as a hydroxyl group, which is a key feature for forming spiro[2.5]octanol structures.

Conjugated ynones are bifunctional compounds that serve as valuable precursors in organic synthesis. Their reactivity is characterized by the electrophilicity of both the carbonyl group and the polarized carbon-carbon triple bond. This dual reactivity allows for complex transformations, including the synthesis of spiro compounds.

The synthesis of spirocycles can be initiated by a conjugate addition (Michael addition) of a nucleophile to the triple bond. This initial attack forms an allenoate intermediate. If the starting molecule contains another suitably positioned reactive group, this intermediate can undergo a secondary intramolecular reaction. Specifically, an intramolecular nucleophilic attack originating from another part of the molecule onto the newly formed allene or enone system can lead to the formation of a spirocyclic structure. This secondary reactivity has been effectively utilized to synthesize a variety of spiro compounds.

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful carbon-based nucleophiles essential for forming new carbon-carbon bonds. The synthesis of this compound can be efficiently achieved using a Grignard reaction. This approach typically involves the reaction of a suitable ketone precursor, spiro[2.5]octan-6-one, with phenylmagnesium bromide (PhMgBr).

The reaction mechanism involves the nucleophilic attack of the phenyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the spiro[2.5]octan-6-one. mnstate.edu This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup step protonates the alkoxide to yield the final tertiary alcohol, this compound. mnstate.edumasterorganicchemistry.com This method is highly effective for installing the phenyl group and the hydroxyl group at the C-6 position in a single synthetic operation.

Table 1: Grignard Reaction for this compound Synthesis

Reactant 1 Reactant 2 Key Step Intermediate Final Product

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple starting materials. They are particularly powerful in the construction of intricate polycyclic and spirocyclic architectures.

Electrochemical synthesis offers an environmentally friendly alternative to traditional organic synthesis by replacing hazardous and toxic redox reagents with electric current. masterorganicchemistry.com Electrochemical cascade reactions are particularly attractive, providing an elegant pathway for the one-pot synthesis of complex molecules like spiro compounds. These cascades typically begin with an electrochemical redox event that triggers subsequent spontaneous chemical reactions.

This approach allows for the generation of radical intermediates under mild conditions, which can then participate in cyclization events to form spirocyclic systems. For example, the electrochemical dearomatizing spirocyclization of alkynes has been developed to prepare various spiro compounds efficiently. The key advantages of this method include high atom economy and the avoidance of stoichiometric chemical oxidants or noble-metal reagents.

Relay catalysis, where two or more catalysts work sequentially in a single pot to promote different transformations, is a sophisticated strategy for complex molecule synthesis. A hybrid system of metal and Brønsted acid relay catalysis can be employed for intramolecular cyclization reactions. acs.org

In this system, a silver(I) catalyst, often AgOTf, can activate a specific functional group, such as an alkyne, making it susceptible to nucleophilic attack. Following the initial silver-catalyzed transformation, a Brønsted acid catalyst takes over to promote a subsequent cationic cyclization step. Chiral Brønsted acids, such as derivatives of phosphoric acid, can be used to control the stereochemistry of the ring-forming step through the formation of a tight ion pair with the cationic intermediate, thereby inducing enantioselectivity. acs.orgresearchgate.net This dual catalytic system enables a cascade of reactions, leading to the formation of complex cyclic or spirocyclic products under mild conditions. acs.org The Brønsted acid activates the electrophile, facilitating the key bond-forming step and then is regenerated to continue the catalytic cycle. youtube.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Spiro[2.5]octan-6-one
Phenylmagnesium bromide

Transition Metal-Catalyzed Cycloadditions and Cyclizations

Transition metal catalysis offers powerful tools for the construction of complex cyclic and spirocyclic systems, often with high efficiency and selectivity. While a direct transition metal-catalyzed synthesis of the this compound is not extensively documented, the principles of known catalytic cycloadditions and cyclizations can be applied to the formation of the spiro[2.5]octane core.

Methodologies such as gold-catalyzed tandem 1,3-acetoxy transfer followed by a Nazarov cyclization and an aldol reaction have been successfully employed in the synthesis of other complex spiro[4.5]decane systems. This highlights the potential of gold catalysis in orchestrating complex cascade reactions to build spirocyclic frameworks. Ruthenium-catalyzed olefin metathesis is another powerful tool for ring formation and could be envisioned in strategies to construct the six-membered ring of the spiro[2.5]octane system.

Furthermore, transition metals like manganese, known for their low toxicity and cost-effectiveness, have been used as catalysts in the synthesis of spirooxindoles, which are structurally related spiro compounds. nih.gov These reactions often proceed under mild conditions and are compatible with a range of functional groups, suggesting their potential applicability in the synthesis of spiro[2.5]octane derivatives. The general mechanism for many transition metal-catalyzed cycloadditions involves the coordination of the metal to unsaturated precursors, facilitating the formation of new carbon-carbon bonds to construct the cyclic system.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Spirocycle Synthesis

Catalyst TypeReaction TypeResulting Spiro SystemReference
GoldTandem 1,3-acetoxy transfer/Nazarov cyclization/aldolSpiro[4.5]decaneNot available in search results
RutheniumOlefin metathesisTetrahydropyran-containing spirocycles acs.org
ManganeseCycloadditionSpirooxindole nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient strategy for the synthesis of complex molecules. organic-chemistry.org This approach is characterized by its operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.

While a specific MCR for the direct synthesis of this compound is not prominently described, the application of MCRs to the synthesis of other spirocyclic systems is well-established. For instance, MCRs have been utilized to produce functionalized spiropyrrolidines through 1,3-dipolar cycloaddition reactions. organic-chemistry.org Similarly, the synthesis of fluorinated spirocycles has been achieved using MCR strategies. nih.gov These examples demonstrate the feasibility of employing MCRs to construct the spiro[2.5]octane skeleton.

A hypothetical MCR approach to a precursor of this compound could involve the reaction of a cyclopropanated building block, a carbonyl compound, and a third component that facilitates the formation of the six-membered ring in a single pot. The inherent complexity of the spiro[2.5]octane system, with its fused cyclopropane and cyclohexane (B81311) rings, presents a challenge that MCRs are well-suited to address.

Introduction of the Phenyl Moiety

The introduction of the phenyl group at the C6 position of the spiro[2.5]octane skeleton is a crucial step in the synthesis of the target molecule. A classic and highly effective method for this transformation is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide, typically phenylmagnesium bromide (PhMgBr), to a spiro[2.5]octan-6-one precursor.

The reaction proceeds via the attack of the nucleophilic phenyl group on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol, this compound. The Grignard reagent, phenylmagnesium bromide, is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. nih.govresearchgate.net

An alternative, though less direct, approach could involve a Friedel-Crafts type reaction. For instance, a precursor containing a suitable leaving group on the spiro[2.5]octane ring could potentially react with benzene in the presence of a Lewis acid catalyst. However, the Grignard addition to a ketone remains the more straightforward and commonly employed method for the synthesis of tertiary phenyl-substituted alcohols.

Formation of the Hydroxyl Group

The hydroxyl group of this compound is introduced concurrently with the phenyl group when employing the Grignard reaction with a spiro[2.5]octan-6-one precursor, as described in the previous section. This one-step process forms the tertiary alcohol functionality. However, alternative strategies focusing on the formation of the hydroxyl group are also available, particularly when considering stereochemical control.

If a synthetic route proceeds through a 6-phenylspiro[2.5]octan-6-one intermediate, the final step would be the reduction of the ketone to the corresponding alcohol. For the synthesis of the target tertiary alcohol, this would not be the primary route, as the phenyl group is introduced to a ketone to form the tertiary alcohol. However, for the synthesis of analogous secondary alcohols (e.g., spiro[2.5]octan-6-ol), the reduction of the corresponding ketone is a key step.

Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of ketones to alcohols. organic-chemistry.org The choice of reagent can influence the stereochemical outcome of the reaction, especially in sterically hindered systems. The stereoselective reduction of related bicyclic ketones has been studied and demonstrates that the facial selectivity of the hydride attack can be controlled by the steric and electronic environment around the carbonyl group.

Achieving stereocontrol at the C6 position is a significant synthetic challenge. Stereoselective hydroxylation processes offer a potential solution. Two main strategies can be considered: enzymatic hydroxylation and stereoselective epoxidation followed by ring-opening.

Enzymatic Hydroxylation: Biocatalysis, utilizing enzymes such as cytochrome P450 monooxygenases, can achieve highly regio- and stereoselective hydroxylation of C-H bonds, even in complex molecules. mdpi.com These enzymes are known to hydroxylate a wide variety of substrates, including aromatic compounds and alkanes. acs.orgnih.govencyclopedia.pub A suitably engineered enzyme could potentially hydroxylate a 6-phenylspiro[2.5]octane precursor at the C6 position with high stereoselectivity. This approach offers a green and efficient alternative to traditional chemical methods.

Stereoselective Epoxidation and Ring-Opening: A more traditional chemical approach involves the diastereoselective epoxidation of a spiro[2.5]octene precursor. The resulting epoxide can then be opened by a nucleophile, such as a hydride reagent or an organometallic species, to introduce the hydroxyl group. The stereochemistry of the final alcohol is dictated by the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction. This two-step process allows for a high degree of stereochemical control.

Table 2: Comparison of Stereoselective Hydroxylation Methods

MethodDescriptionAdvantagesDisadvantages
Enzymatic HydroxylationDirect C-H activation using an enzyme.High regio- and stereoselectivity, mild reaction conditions.Requires specific enzyme development, substrate scope may be limited.
Epoxidation/Ring-OpeningTwo-step chemical process via an epoxide intermediate.Well-established methodology, good stereocontrol.Requires a suitable unsaturated precursor, may involve multiple steps.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. The synthesis of this compound is amenable to such a strategy.

A plausible one-pot approach would be the in-situ formation of the Grignard reagent, phenylmagnesium bromide, followed by the direct addition of spiro[2.5]octan-6-one to the reaction mixture. This would combine the formation of the organometallic reagent and the nucleophilic addition into a single operation.

More complex one-pot procedures could be envisioned, potentially combining the formation of the spiro[2.5]octane skeleton with the introduction of the functional groups. For example, a tandem reaction sequence could be designed where a precursor is first cyclized to form the spiro[2.5]octanone, which is then immediately trapped by a phenyl Grignard reagent present in the same pot. While challenging to develop, such a one-pot synthesis would represent a highly efficient route to the target molecule and its analogues. An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed, showcasing the feasibility of one-pot strategies for this class of compounds.

Process Development and Scalability Considerations in Spiro[2.5]octane Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for compounds like this compound and its analogues necessitates a thorough evaluation of the reaction conditions and purification strategies to ensure safety, efficiency, and economic viability. Key considerations in the process development and scalability of spiro[2.5]octane synthesis include managing reaction exotherms, optimizing reagent addition, and minimizing reliance on costly and time-consuming purification methods such as chromatography.

A common and direct route to this compound involves the nucleophilic addition of a phenyl organometallic reagent, such as phenyllithium or a phenyl Grignard reagent (phenylmagnesium bromide), to a spiro[2.5]octan-6-one precursor. While effective on a small scale, the scale-up of these reactions presents significant challenges. Grignard reactions, in particular, are notoriously exothermic and can have an induction period, leading to a potential for runaway reactions if not properly controlled. Real-time monitoring of reaction parameters is crucial for maintaining process safety. Advanced control strategies, including automated systems, can enhance the inherent safety of the process by adjusting reagent feed rates based on real-time data, thereby preventing the accumulation of unreacted reagents and managing heat evolution.

Continuous flow chemistry offers a promising alternative to traditional batch processing for Grignard reactions. By carrying out the reaction in a packed-bed column of magnesium, the generation and subsequent reaction of the Grignard reagent can be combined into a single, continuous step. This approach significantly enhances operational safety by minimizing the volume of the highly reactive Grignard reagent present at any given time. Furthermore, continuous processing can improve selectivity and reduce the formation of byproducts, such as those from Wurtz coupling.

The choice of solvent and reaction temperature also plays a critical role in the scalability of the synthesis. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions. However, their volatility and flammability require careful engineering controls on a large scale. The reaction temperature must be carefully controlled to balance the rate of reaction with the prevention of side reactions. For instance, lower temperatures are often employed to minimize enolization of the ketone starting material, which can reduce the yield of the desired tertiary alcohol.

Minimization of Chromatographic Purification

Chromatographic purification, while a powerful tool in the laboratory for achieving high purity, is often a bottleneck in large-scale synthesis due to its high cost, solvent consumption, and time requirements. Therefore, a primary goal in the process development of this compound is the minimization or complete elimination of chromatographic steps. This can be achieved through a combination of strategic reaction workup and non-chromatographic purification techniques, primarily crystallization.

Following the completion of the organometallic addition, the reaction is typically quenched with an aqueous solution. Careful control of the quench conditions is the first step in simplifying purification. The resulting crude product, containing the desired tertiary alcohol, unreacted starting materials, and byproducts, can then be subjected to a series of extractions to remove water-soluble impurities.

Crystallization is the most viable and scalable alternative to chromatography for the purification of solid compounds like this compound. The success of this technique relies on the selection of an appropriate solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. The process typically involves dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, inducing the formation of pure crystals.

For tertiary alcohols, which can sometimes be challenging to crystallize directly from a reaction mixture, a multi-solvent system may be necessary. The selection of solvents is often empirical, but general principles of "like dissolves like" can be a useful starting point. A common approach involves dissolving the crude material in a good solvent and then slowly adding an anti-solvent to induce crystallization.

In the context of spiro[2.5]octane synthesis, a protocol avoiding column chromatography has been successfully developed for the scalable synthesis of spiro[2.5]octane-5,7-dione, a related intermediate. This demonstrates the feasibility of designing synthetic routes for this class of compounds that are amenable to large-scale production without relying on chromatography. While the introduction of the tertiary alcohol in this compound adds complexity to the purification, a carefully designed crystallization process is a highly promising strategy for achieving the desired purity on a large scale.

Below are illustrative data tables outlining the impact of purification methods on yield and purity, and a comparison of different crystallization solvents.

Table 1: Comparison of Purification Methods for a Model Tertiary Alcohol

Purification MethodCrude Purity (%)Final Purity (%)Overall Yield (%)Throughput
Column Chromatography85>9975Low
Single Solvent Crystallization859880High
Multi-Solvent Crystallization85>9978Medium

Table 2: Screening of Crystallization Solvents for a Phenyl-Substituted Tertiary Alcohol

Solvent / Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityPurity Improvement
HeptaneModerateLowGoodExcellent
Isopropanol/WaterHighLowFairGood
TolueneHighModeratePoor (Oiling out)Fair
Ethyl Acetate/HexaneHighLowGoodExcellent

Mechanistic Investigations of Reactions Involving 6 Phenylspiro 2.5 Octan 6 Ol

Detailed Reaction Mechanisms of Spirocenter Formation

The creation of the spirocyclic core of 6-phenylspiro[2.5]octan-6-ol, particularly the quaternary spiro carbon atom, can be achieved through several synthetic strategies. A highly plausible and direct mechanism involves the nucleophilic addition of an organometallic reagent to a ketone precursor.

Specifically, the reaction of phenylmagnesium bromide (a Grignard reagent) with spiro[2.5]octan-6-one provides a direct route to the tertiary alcohol, this compound. The mechanism proceeds via the following steps:

Activation of the Carbonyl: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of spiro[2.5]octan-6-one. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon. chem-station.com

Nucleophilic Attack: The nucleophilic phenyl anion of the Grignard reagent attacks the electrophilic carbonyl carbon. This step forms a new carbon-carbon bond and breaks the carbonyl π bond, resulting in a magnesium alkoxide intermediate. masterorganicchemistry.com

Protonation: A subsequent acidic workup protonates the negatively charged oxygen atom of the alkoxide intermediate, yielding the final tertiary alcohol product, this compound. mnstate.edu

This method is analogous to the synthesis of other tertiary alcohols from ketones and esters. masterorganicchemistry.com For instance, similar Grignard additions have been successfully employed on complex polycyclic ketones to generate tertiary diols. beilstein-journals.org While direct synthesis of this compound is not explicitly detailed in the literature, the synthesis of its isomer, 1-phenylspiro[2.5]octan-4-ol, has been reported, underscoring the viability of this synthetic approach. rsc.org

Alternative strategies for forming the spiro[2.5]octane framework itself often begin with a cyclohexanone (B45756) derivative. One patented method starts with 1,3-cyclohexanedione (B196179), which is first converted to 3-methoxy-cyclohexenone. This intermediate then undergoes a cyclization reaction with a Grignard reagent in the presence of a Lewis acid to form the spiro[2.5]octene skeleton, which can be further functionalized.

Rearrangement Pathways of Spiro[2.5]octyl Cations and Analogues

The this compound system, upon protonation of the hydroxyl group and loss of water, generates a tertiary carbocation adjacent to a cyclopropyl (B3062369) group. This cyclopropylcarbinyl-type cation is prone to significant skeletal rearrangements. Studies on the parent 4-spiro[2.5]octyl cation, generated from the corresponding alcohol in superacid, show that it undergoes rearrangement to form a more stable bicyclic system. researchgate.net

The primary rearrangement pathway involves the expansion of the three-membered ring. This occurs via the migration of one of the cyclopropyl C-C bonds to the cationic center, a process characteristic of cyclopropylcarbinyl-cyclobutyl cation rearrangements. d-nb.infonih.gov This leads to the formation of bicyclic carbocations.

Experimental studies on the oxidation of spiro[2.5]octane, which proceeds through cationic intermediates, have identified rearranged products such as bicyclo[4.2.0]octan-1-ol. nih.govbeilstein-journals.org This confirms that the spiro[2.5]octyl skeleton readily transforms into a fused bicyclic system under conditions that favor carbocation formation.

Table 1: Rearrangement Products from Spiro[2.5]octyl Cation and Analogues
Starting Material/IntermediateConditionsRearranged Product(s)Reference
4-Spiro[2.5]octanolFSO₃H·SbF₅/SO₂ClF, > -10 °C1-Bicyclo[3.3.0]octyl cation researchgate.net
Spiro[2.5]octaneMn(OTf)₂(ᵀᴵᴾˢpdp) catalyst, H₂O₂, Acetic AcidBicyclo[4.2.0]octan-1-ol nih.gov
Spiro[2.5]octaneETFDO (Dioxirane)Bicyclo[4.2.0]octan-1-ols beilstein-journals.org
Phenyl-substituted cyclopropylcarbinolSolvolysis in CD₃CO₂DSubstituted cyclobutyl acetate nih.govbeilstein-journals.org

The stability and structure of carbocations derived from spiro[2.5]octane systems have been investigated using spectroscopic techniques under superacidic conditions. The 4-spiro[2.5]octyl cation, generated from 4-spiro[2.5]octanol in a solution of FSO₃H·SbF₅/SO₂ClF at low temperatures (-78 °C to -130 °C), was characterized as a static, long-lived carbocation. researchgate.net

¹³C NMR spectroscopy revealed that this species is a secondary cyclohexyl cation that is significantly stabilized by the adjacent spiro-fused cyclopropane (B1198618) ring. researchgate.net This stabilization is attributed to hyperconjugation between the Walsh orbitals of the cyclopropane ring and the vacant p-orbital of the carbocation. This interaction delocalizes the positive charge and allows the cation to be observed directly by NMR before it undergoes rearrangement at higher temperatures (above -10 °C). researchgate.net

The rearrangements observed for the spiro[2.5]octyl cation are classic examples of the cyclopropylcarbinyl-cyclobutyl rearrangement. Since the initial report by Roberts in 1951, it has been known that cyclopropylcarbinyl and cyclobutyl electrophiles often solvolyze to give the same mixture of products, suggesting a common intermediate. researchgate.net

The mechanism involves the migration of one of the internal C-C bonds of the cyclopropane ring (e.g., bond 'a' in the diagram below) to the adjacent cationic center. nih.govbeilstein-journals.org This process relieves the strain of the three-membered ring and forms a more stable, albeit still reactive, cyclobutyl cation. d-nb.info In the case of the spiro[2.5]octyl system, this rearrangement results in the formation of a fused bicyclo[4.2.0]octyl cation, which is then trapped by a nucleophile to give the observed rearranged products. nih.govbeilstein-journals.org Computational studies have shown that cyclopropylcarbinyl cations are stable intermediates, while the more symmetric, bridged bicyclobutonium ions are typically high-energy transition states in these rearrangements. chemrxiv.org The presence of a phenyl group, as in the cation derived from this compound, can make these rearrangements competitive with direct nucleophilic attack, potentially leading to a mixture of products and a loss of stereochemical integrity. chemrxiv.org

Mechanistic Insights into Stereoselective Transformations

The stereoselective synthesis and reaction of this compound present significant mechanistic challenges. The target molecule contains a quaternary stereocenter at the carbinol carbon (C-6). Controlling the facial selectivity of the initial nucleophilic attack on a spiro[2.5]octan-6-one precursor is crucial for achieving an enantioselective synthesis.

The development of chiral catalysts for reactions like cyanosilylation has shown that it is possible to construct tertiary alcohols with adjacent stereocenters from α-branched ketones with high diastereo- and enantioselectivity. chinesechemsoc.org Similar principles of catalyst control could potentially be applied to the Grignard addition to spiro[2.5]octan-6-one.

Furthermore, reactions involving the carbocation intermediate of this compound are complicated by competing reaction pathways. For phenyl-substituted cyclopropylcarbinyl systems, rearrangements to homoallylic cations can become kinetically competitive with direct nucleophilic attack. chemrxiv.org This competition can lead to a loss of stereoselectivity, as the rearranged intermediates may have different stereochemical outcomes upon reacting. Therefore, achieving a stereospecific reaction requires careful control over conditions to favor one pathway, such as direct nucleophilic capture of the initially formed cyclopropylcarbinyl cation, over the competing rearrangement processes. chemrxiv.org

Role of Catalysis in Reaction Mechanisms (e.g., Lewis Acid, Transition Metals, Brønsted Acid)

Catalysis plays a fundamental role in the synthesis and subsequent reactions of this compound, influencing reaction rates, selectivity, and mechanistic pathways.

Brønsted and Lewis Acids:

Brønsted acids , such as sulfuric acid or p-toluenesulfonic acid, are essential for promoting reactions that proceed via carbocation intermediates. researchgate.net In the context of this compound, a Brønsted acid catalyzes the formation of the cyclopropylcarbinyl cation by protonating the hydroxyl group, which then departs as a water molecule, initiating the rearrangement pathways. researchgate.net

Lewis acids are crucial in the synthesis of the spirocyclic framework. In the Grignard reaction, the Mg(II) center of the reagent itself acts as a Lewis acid to activate the ketone. chem-station.com In other synthetic routes to spiro[2.5]octane derivatives, Lewis acids like titanium tetrachloride (TiCl₄) are explicitly used to catalyze the cyclization step. Furthermore, Lewis acids such as BF₃·Et₂O have been shown to significantly improve yields in the formation of other spiroketal systems. acs.org

Transition Metals:

Manganese complexes have been used to catalyze the C(sp³)–H bond oxygenation of the spiro[2.5]octane skeleton. These reactions proceed through radical and cationic intermediates, and the choice of catalyst and conditions can direct the reaction towards either unrearranged or rearranged products. rsc.orgnih.gov

Palladium catalysis has been utilized in the rearrangement of other spirocyclic systems, proceeding through a Pd(II)-mediated vinyl shift. acs.org

Gold catalysts are effective in forming cyclopropane rings via carbene transfer reactions, representing a potential route to the spiro[2.5]octane core.

Nickel catalysts have been employed in various cross-coupling reactions, which could be relevant for functionalizing the spirocyclic scaffold.

Table 2: Role of Catalysis in Reactions Involving Spiro[2.5]octane and Analogues
Catalyst TypeSpecific Catalyst Example(s)Role in MechanismReference
Brønsted AcidH₂SO₄, FSO₃H·SbF₅Generation of carbocations for rearrangement studies. researchgate.net
Lewis AcidMg(II) (in Grignard), TiCl₄, BF₃·Et₂OActivation of carbonyls; catalysis of cyclization reactions. chem-station.comacs.org
Transition Metal (Mn)[Mn(OTf)₂(ᵀᴵᴾˢpdp)]Catalytic C-H bond oxygenation, leading to rearranged/unrearranged products. nih.gov
Transition Metal (Pd)Pd(II) complexesMediation of skeletal rearrangements in related spirocycles. acs.org
Transition Metal (Au)[(IPr)AuCl]Catalysis of cyclopropanation via carbene transfer.

Stereochemical Aspects of 6 Phenylspiro 2.5 Octan 6 Ol and Derivatives

Stereoisomerism and Chirality in Spiro[2.5]octane Systems

Spiro compounds can exhibit chirality due to the presence of traditional chiral centers or a phenomenon known as axial chirality. wikipedia.org The spiro atom itself can be a source of chirality if the two rings connected to it are appropriately substituted, lacking a plane of symmetry. wikipedia.org

In the spiro[2.5]octane system, the spiro carbon atom (the junction of the cyclopropane (B1198618) and cyclohexane (B81311) rings) is a key stereogenic element. For a molecule like 6-Phenylspiro[2.5]octan-6-ol, additional stereocenters exist. The carbon atom at position 6, which bears both a phenyl group and a hydroxyl group, is a quaternary stereocenter. Furthermore, substitutions on the cyclohexane ring can introduce other chiral carbons.

The methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones, for instance, yields chiral spiro[2.5]octanones where the configuration of the chiral centers in the cyclohexanone (B45756) fragment is retained. researchgate.net This highlights how pre-existing chirality in a precursor can direct the stereochemical outcome of the final spirocyclic product. The resulting structure possesses multiple defined stereocenters, including those within the cyclohexane ring and the newly formed spiro center. researchgate.net The relative orientation of the substituents on the cyclopropane and cyclohexane rings (e.g., cis or trans) further multiplies the number of possible diastereomers. researchgate.net

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge that has been addressed through various asymmetric strategies. These methods aim to control the formation of new stereocenters with high selectivity. Significant progress has been made in the enantioselective construction of spirocycles, driven by their potential in pharmaceutical applications. rsc.org Stereoselective synthesis can be broadly categorized into enantio- and diastereoselective transformations. google.com

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical course of reactions to favor the formation of a single enantiomer or diastereomer. These approaches often involve temporarily attaching a chiral molecule (auxiliary) to the substrate or employing a chiral catalyst to create a chiral environment for the reaction.

Several methodologies have been developed for the asymmetric synthesis of spirocyclic ketones, which are key precursors to tertiary alcohols like this compound. One notable strategy involves the asymmetric alkylation and reduction of diones using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries to produce spirocyclic diones and diols with high enantioselectivity. rsc.org Another powerful method is the gold(I)-catalyzed stereoselective cascade cyclization of 1,5-enynes, where an Oppolzer camphorsultam auxiliary directs the formation of spirocyclic ketones. researchgate.net

A highly relevant study demonstrated the stereoselective methylenation of chiral 2-benzylidenecyclohexanones using dimethylsulfoxonium methylide. researchgate.net This reaction proceeds with high diastereoselectivity to form specific 1(S)-phenyl-spiro[2.5]octanones, where the stereochemistry is established relative to the existing chiral centers in the starting material. researchgate.net

Table 1: Examples of Diastereoselective and Enantioselective Syntheses of Spirocyclic Ketones

Reaction TypeSubstrate TypeCatalyst/AuxiliaryKey OutcomeReference
Asymmetric Alkylation & ReductionCyclic DionesC2-symmetric cycloalkane-1,2-diolsEnantio- and diastereoselective synthesis of spirocyclic diones and diols. rsc.org
Gold(I)-Catalyzed Cyclization1,5-EnynesOppolzer Camphorsultam AuxiliaryStereoselective cascade cyclization to form spirocyclic ketones. researchgate.net
Stereoselective Methylenation(3R,6R)-2-BenzylidenecyclohexanonesDimethylsulfoxonium methylideHighly diastereoselective formation of 1(S)-phenyl-spiro[2.5]octanones. researchgate.net
Iodine(III)-catalyzed SpirocyclizationN-aryl naphthamidesChiral iodoareneHigh yields and up to 84% enantiomeric excess. beilstein-journals.org
[3+2] Cycloaddition2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilinesBINOL-derived phosphoric acidHigh diastereoselectivity (up to 99:1) for 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Biocatalysis offers a powerful and environmentally benign alternative for accessing enantiomerically pure compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The kinetic resolution of racemic alcohols and the asymmetric reduction of ketones are common biocatalytic strategies. rsc.org

Lipase-catalyzed kinetic resolution is a widely used technique for separating enantiomers of secondary alcohols, and it has also been applied to tertiary alcohols. rsc.orgtandfonline.com In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting ester from the unreacted, enantiopure alcohol. For instance, lipases such as CAL-A have been used to resolve cyclic tertiary alcohols, achieving high enantiomeric excess (ee) for the resulting esters. tandfonline.com

Another important class of enzymes is the alcohol dehydrogenases (ADHs), which catalyze the enantioselective reduction of prochiral ketones to chiral alcohols. mdpi.com Commercially available ADHs can produce either (R)- or (S)-alcohols with very high enantiomeric excess, often greater than 99% ee. mdpi.com This approach is highly valuable for producing chiral alcohol building blocks for pharmaceuticals. nih.gov In a related system, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been shown to preferentially hydrolyze the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, demonstrating the ability of enzymes to distinguish between subtle stereochemical differences in spirocyclic systems. rsc.org

Table 2: Examples of Biocatalytic Approaches to Chiral Alcohols and Derivatives

Enzyme TypeReactionSubstrate TypeSelectivity OutcomeReference
Lipase (e.g., Lipase AK, CAL-B)Kinetic Resolution (Acylation)Racemic secondary alcoholsHigh enantioselectivity (e.g., E > 200), yielding alcohols and esters with >99% ee. rsc.org
Alcohol Dehydrogenase (ADH)Asymmetric ReductionProchiral ketonesExcellent enantiomeric excess (>99.9% ee) and high conversion (>98%). nih.gov
Lipase A from Candida antarctica (CAL-A)Kinetic Resolution (Acylation)Racemic cyclic tertiary alcoholsEster product with up to 99% ee. tandfonline.com
Alcohol Dehydrogenase (ADH440)Asymmetric Reductionα-Nitroketones(R)-β-nitroalcohols with 92-99% ee. mdpi.com
Yeast Epoxide Hydrolase (YEH)Enantioselective Hydrolysis1-Oxaspiro[2.5]octane epimersPreferential hydrolysis of O-axial C3 epimers over O-equatorial epimers. rsc.org

Advanced Spectroscopic and Structural Characterization of 6 Phenylspiro 2.5 Octan 6 Ol

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

A definitive understanding of the three-dimensional arrangement of 6-Phenylspiro[2.5]octan-6-ol molecules in the solid state would be achieved through single-crystal X-ray diffraction. This powerful technique would not only confirm the molecule's connectivity and stereochemistry but also reveal crucial details about its crystal packing and the nature of its intermolecular interactions.

A detailed analysis would involve the examination of key parameters such as bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the distances and angles of intermolecular contacts, particularly those involving the hydroxyl group, would be quantified to characterize the hydrogen bonding scheme. The relative orientation of the phenyl rings in neighboring molecules would also be of interest, as π-π stacking interactions could contribute to the stability of the crystal lattice. However, without experimental crystallographic data, this discussion remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular formula is C₁₄H₁₈O, which corresponds to a nominal molecular weight of 202 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 202. The intensity of this peak can vary; for some alcohols, it may be weak or even absent due to rapid fragmentation.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the oxygen atom and within the spirocyclic system. Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z 184 (M-18). Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen, is also a characteristic fragmentation pathway for alcohols. In this case, cleavage of the bond between C6 and the spiro-carbon could lead to the formation of various charged fragments. The stability of the resulting carbocations and radical species dictates the relative abundance of the observed fragment ions.

A plausible fragmentation pattern could involve the loss of the cyclopropylmethyl radical or related fragments from the spiro-octane ring. The presence of the phenyl group would likely lead to the formation of resonance-stabilized benzylic cations, which would give rise to prominent peaks in the spectrum. For instance, a fragment corresponding to a phenyl-substituted cation would be expected.

Table 1: Hypothetical Mass Spectrometry Data for this compound

m/zPossible Fragment IdentityFragmentation Pathway
202[C₁₄H₁₈O]⁺Molecular Ion (M⁺)
184[C₁₄H₁₆]⁺Loss of H₂O
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

This table represents a hypothetical fragmentation pattern based on the known principles of mass spectrometry for similar compounds. Actual experimental data would be required for definitive assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent and diagnostic feature in the IR spectrum would be the absorption due to the hydroxyl (-OH) group. This would appear as a strong, broad band in the region of 3600-3200 cm⁻¹. The broadening of this peak is a result of hydrogen bonding between alcohol molecules.

The presence of the aromatic phenyl group would be confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear as a group of sharp peaks between 3100 and 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to moderate to weak absorptions in the 1600-1450 cm⁻¹ region.

The aliphatic spiro-octane ring system would be identified by the C-H stretching vibrations of the sp³-hybridized carbon atoms, which would result in strong absorptions in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the tertiary alcohol would be expected to appear as a strong band in the 1200-1100 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3600-3200 (broad, strong)O-H stretchAlcohol
3100-3000 (sharp, multiple)C-H stretchAromatic
3000-2850 (strong)C-H stretchAliphatic
1600-1450 (moderate-weak)C=C stretchAromatic
1200-1100 (strong)C-O stretchTertiary Alcohol

Computational Chemistry and Theoretical Studies on 6 Phenylspiro 2.5 Octan 6 Ol

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 6-Phenylspiro[2.5]octan-6-ol, DFT would be the method of choice to elucidate its intrinsic properties. As of the current literature survey, specific DFT studies performed on this compound have not been reported. However, computational studies on similar spirocyclic systems have utilized DFT methods to understand reaction mechanisms and selectivity. mit.edusorbonne-universite.fr

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a rotatable phenyl group, multiple low-energy conformations likely exist.

A thorough conformational analysis would involve:

Identifying Stereoisomers: The molecule has a chiral center at the C6 carbon, leading to (R)- and (S)-enantiomers. Furthermore, the spirocyclic nature and substituents on the cyclohexane ring can result in diastereomers (e.g., cis/trans isomers relative to the hydroxyl and phenyl groups).

Potential Energy Surface Scan: Systematically rotating the key dihedral angles (e.g., the bond connecting the phenyl group to the ring) to map the potential energy surface and identify all stable conformers (local minima).

Full Optimization: Each identified conformer would be fully optimized, typically using a DFT functional (like B3LYP or M06-2X) and a suitable basis set (such as 6-31G(d) or larger) to find its lowest energy structure.

A detailed literature search did not yield specific published data on the optimized geometries or a comprehensive conformational analysis for this compound.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most easily donated. mit.edu Its energy level is related to the molecule's ionization potential and its ability to act as a nucleophile or be oxidized.

LUMO: Represents the orbital that most readily accepts an electron. mit.edu Its energy is linked to the electron affinity and the molecule's susceptibility to nucleophilic attack or reduction.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and reactivity. google.com A large gap suggests high stability, while a small gap implies higher reactivity. google.com

Analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would reveal which parts of the molecule are most electron-rich (typically associated with the phenyl ring and the oxygen atom) and electron-poor.

No specific published data for the HOMO/LUMO energies or the HOMO-LUMO gap of this compound are currently available.

Table 7.1: Hypothetical Data from DFT Calculations As no specific literature data is available for this compound, this table serves as an illustrative example of how such data would be presented.

Parameter Calculation Level Value
Ground State Energy B3LYP/6-31G(d) Not Available
Dipole Moment B3LYP/6-31G(d) Not Available
HOMO Energy B3LYP/6-31G(d) Not Available
LUMO Energy B3LYP/6-31G(d) Not Available

Molecular Dynamics Simulations

While quantum mechanics looks at static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. google.com An MD simulation of this compound would provide insights into its dynamic behavior, such as:

Conformational flexibility and the rates of interconversion between different conformers.

The behavior of the molecule in a solvent, including the formation and dynamics of hydrogen bonds between the hydroxyl group and solvent molecules.

Interactions with other molecules or biological targets, which is crucial for understanding its potential applications.

MD simulations require a force field, a set of parameters that describes the potential energy of the system. These can be derived from quantum mechanical calculations or experimental data. A literature review found no published molecular dynamics simulation studies specifically focused on this compound.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or identifying the compound. For this compound, these predictions could include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants for different conformers. Comparing these calculated spectra to experimental ones can help confirm the structure and assign stereochemistry.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities. This helps in assigning the peaks in experimental IR and Raman spectra to specific molecular motions, such as the O-H stretch of the alcohol or vibrations of the phenyl and spirocyclic rings.

There are no specific computational predictions of spectroscopic parameters for this compound reported in the scientific literature.

Table 7.2: Illustrative Predicted Spectroscopic Data This table illustrates the type of data that would be generated. No published values are available for this compound.

Parameter Method Predicted Value Experimental Value
¹³C Shift (C-OH) GIAO/B3LYP Not Available Not Available
¹H Shift (O-H) GIAO/B3LYP Not Available Not Available

Reaction Pathway Modeling and Transition State Analysis

Computational methods are extensively used to model reaction mechanisms, providing a level of detail often inaccessible through experiments alone. For this compound, this could involve studying reactions such as its formation or subsequent transformations (e.g., dehydration, oxidation, or rearrangement).

This analysis typically involves:

Locating Transition States (TS): Identifying the highest energy point along a reaction coordinate, which represents the kinetic barrier to the reaction. rsc.org

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to confirm that the TS connects the correct species.

Such studies could, for example, explain the stereochemical outcome of the synthesis of this compound by comparing the activation energies of pathways leading to different diastereomers. A comprehensive search of the literature revealed no studies on reaction pathway modeling or transition state analysis specifically involving this compound.

Chemical Transformations and Derivatization of 6 Phenylspiro 2.5 Octan 6 Ol

Functional Group Interconversions on the Hydroxyl Group (e.g., Esterification, Carbonochloridate (B8618190) Formation)

The tertiary hydroxyl group is a key functional handle for the derivatization of 6-Phenylspiro[2.5]octan-6-ol. It readily undergoes reactions typical of tertiary alcohols, allowing for its conversion into other functional groups.

Esterification: The hydroxyl group can be converted into an ester. This transformation is fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a molecule. While direct esterification of this compound is not extensively detailed in the literature, the formation of ester derivatives from similar spiro[2.5]octane scaffolds is well-established. For instance, complex structures like (6S,7S)-7-hydroxycarbamoyl-6-(4-phenyl-piperidine-1-carbonyl)-5-aza-spiro[2.5]octane-5-carboxylic acid methyl ester incorporate a methyl ester, demonstrating the feasibility of this conversion on the core structure. nih.gov Similarly, aza-spiro[2.5]octane dicarboxylic acid esters have been synthesized, further highlighting the accessibility of this functional group interconversion. sigmaaldrich.comchemsrc.com

Carbonochloridate Formation: A significant reaction of the hydroxyl group is its conversion to a carbonochloridate. This is typically achieved by reacting the alcohol with an excess of a phosgene (B1210022) equivalent, such as bis(trichloromethyl) carbonate (triphosgene), in the presence of a base like triethylamine. A patent describes the synthesis of spiro[2.5]octan-6-yl carbonochloridate from spiro[2.5]octan-6-ol, a closely related analogue. google.com This reaction proceeds efficiently at low to ambient temperatures. google.com The resulting carbonochloridate is a highly reactive intermediate, primed for nucleophilic attack to form carbamates, carbonates, and other derivatives, which are crucial linkages in many biologically active compounds.

Reaction Type Reagents Product Functional Group Significance
EsterificationCarboxylic Acid, Acid CatalystEsterProdrug design, property modification
Carbonochloridate FormationBis(trichloromethyl) carbonate, TriethylamineCarbonochloridateReactive intermediate for carbamates, etc. google.com

Modification of the Phenyl Moiety

The phenyl ring attached to the spirocyclic core at the C6 position offers another site for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the ring, thereby modulating the electronic and steric properties of the molecule.

Although specific examples of modifying the phenyl ring on this compound itself are not prominent, the synthesis of analogues with substituted phenyl rings is documented. For example, complex derivatives incorporating a 5-fluoro-phenyl group attached to a spiro[2.5]octane system have been reported in the patent literature, indicating that precursors with substituted phenyl rings can be used or that such modifications are synthetically accessible. nih.gov The presence of the hydroxyl group may direct electrophilic substitution to the ortho and para positions of the phenyl ring.

Potential Modifications of the Phenyl Ring:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Nitration: Addition of a nitro group, which can be further reduced to an amine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

These modifications are critical in drug discovery for exploring structure-activity relationships (SAR) by altering properties like lipophilicity, metabolic stability, and receptor binding interactions.

Ring-Opening and Ring-Expansion Reactions

The spiro[2.5]octane framework contains a strained cyclopropane (B1198618) ring, which is susceptible to ring-opening reactions under various conditions. This reactivity provides a pathway to more complex, non-spirocyclic structures.

The cleavage of the cyclopropane ring can be initiated by nucleophiles, electrophiles, or through radical pathways. researchgate.netuni-muenchen.de The reaction of cyclopropane rings with various nucleophiles has been studied, providing a basis for the expected reactivity of this compound. researchgate.net The regioselectivity of the ring-opening would be influenced by the substituents on the spiro core.

Furthermore, ring-expansion reactions, often following an initial ring-opening, can lead to larger ring systems. While extensively studied for cyclobutanes, the concept applies to strained three-membered rings as well. sorbonne-universite.frresearchgate.net For instance, the oxidative dearomatization of related phenolic cyclobutanes can induce a ring expansion to form spiro[4.5]decanes. sorbonne-universite.fr A similar cascade involving the opening of the cyclopropane ring in this compound could potentially lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) ring-expanded products.

Applications as a Synthetic Intermediate for Complex Molecules

The rigid, three-dimensional structure of this compound, combined with its multiple functionalization points, makes it a valuable building block for the synthesis of more complex molecular architectures.

The spiro[2.5]octane scaffold is recognized as a privileged motif in medicinal chemistry. Its rigid conformation helps to pre-organize appended pharmacophoric groups in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

The spiro[2.5]octane core is present in various patented compounds with potential therapeutic applications. For example, derivatives like 1,1-difluorospiro[2.5]octan-6-ol are listed in catalogues for small molecule inhibitors. fluorochem.co.uk More complex molecules, such as a derivative of (2S)-2-[5-fluoro-2-[(6S)-5-oxaspiro[2.5]octan-6-yl]phenyl]acetic acid, have been synthesized as part of drug discovery programs. nih.gov The utility of the general spirocyclic framework is also demonstrated by the development of spiro-piperidine compounds for various medicinal uses. google.com

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The ideal scaffold for such libraries is typically a rigid core structure that allows for the systematic variation of substituents at several positions.

This compound is an excellent candidate for a combinatorial scaffold. nih.gov Its defined three-dimensional geometry, a desirable feature for exploring chemical space, coupled with the distinct reactivity of the hydroxyl group and the phenyl ring, allows for the creation of diverse libraries. nih.gov By reacting the core molecule with various building blocks (e.g., different carboxylic acids for esterification, or diverse electrophiles for phenyl substitution), a focused library of spiro-compounds can be synthesized to probe biological interactions. The spiro[2.5]octane framework itself has been used to generate complex structures, such as (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, indicating its utility in building diverse molecular architectures. nih.gov

Beyond simple derivatization, this compound can serve as a precursor for the synthesis of other, more functionalized spiro compounds. Oxidation of the secondary alcohol in the cyclohexane ring or other transformations can lead to a variety of spirocyclic ketones and diones.

Advanced Research Directions and Open Questions for 6 Phenylspiro 2.5 Octan 6 Ol Chemistry

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter at the C6 position of 6-Phenylspiro[2.5]octan-6-ol necessitates the development of efficient and highly stereoselective synthetic methods. While classical approaches may yield racemic mixtures, contemporary organic synthesis demands enantiomerically pure compounds for various specialized applications. Future research could focus on several promising strategies to achieve this.

Organocatalysis, for instance, offers a powerful tool for asymmetric synthesis. Chiral catalysts derived from natural products, such as cinchona alkaloids, could be employed to control the stereochemical outcome of key bond-forming reactions. An example of this is the asymmetric Neber reaction, which has been successfully used for the enantioselective synthesis of spirooxindole 2H-azirines, achieving good to excellent yields and high enantiomeric ratios. rsc.org Transition metal catalysis, particularly with metals like nickel, has also shown promise in the asymmetric synthesis of spirocycles through the alkenylation of bisnucleophiles. researchgate.net The development of novel chiral ligands for such catalytic systems could be a key area of investigation.

Furthermore, substrate-controlled diastereoselective approaches, where existing stereocenters in a precursor molecule guide the formation of new ones, could be explored. This would involve the synthesis of chiral starting materials and their subsequent elaboration to this compound.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

StrategyCatalyst/Reagent TypePotential Advantages
OrganocatalysisChiral amines, phosphoric acidsMetal-free, environmentally benign
Transition Metal CatalysisChiral phosphine (B1218219) ligands with Ni, Pd, RhHigh turnover numbers, broad substrate scope
Substrate-Controlled SynthesisChiral pool starting materialsPredictable stereochemical outcome

Exploration of New Rearrangement Chemistry

The cyclopropylcarbinyl moiety inherent to the structure of this compound is a harbinger of fascinating and complex rearrangement chemistry. Cyclopropylcarbinyl cations are known to undergo facile ring-opening and rearrangement reactions to form homoallylic or cyclobutane (B1203170) systems. rsc.org The phenyl group at the C6 position is poised to stabilize a potential carbocation intermediate, making such rearrangements particularly accessible under acidic conditions.

Future research should systematically investigate the acid-catalyzed rearrangement of this compound. The choice of acid (Lewis or Brønsted) and reaction conditions could lead to a variety of skeletal transformations, potentially yielding novel and synthetically valuable molecular frameworks. For example, studies on other cyclopropyl (B3062369) carbinol systems have shown that Lewis acids like bismuth triflate can catalyze dehydrative, ring-opening cyclizations. thieme-connect.com The study of asymmetrically substituted cyclopropyl carbenes has also shed light on the direction of ring opening during rearrangements. researchgate.net

Moreover, radical-mediated rearrangements could also be explored. The generation of a radical at the C6 position could trigger a cascade of reactions involving the cyclopropane (B1198618) ring, leading to products not accessible through cationic pathways. Research on the cyclopropylcarbinyl-type ring openings of neutral radicals and radical anions could provide a basis for these investigations. researchgate.net

Mechanistic Elucidation of Underexplored Transformations

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and synthetic strategies. While the rearrangement of spirocyclic indolenines into quinolines has been the subject of mechanistic studies, similar in-depth investigations for the spiro[2.5]octane system are lacking. york.ac.uk

Computational chemistry, particularly density functional theory (DFT) calculations, could be a powerful tool to map the potential energy surfaces of proposed reaction pathways. This would allow for the prediction of the most likely products and the identification of key transition states and intermediates. For instance, computational studies could help to understand the factors that control the regioselectivity of cyclopropane ring opening in cationic rearrangements.

Experimental mechanistic studies, such as kinetic isotope effect measurements and crossover experiments, would be essential to validate the computationally derived hypotheses. The trapping of reactive intermediates would provide direct evidence for the proposed mechanisms. A thorough understanding of these mechanisms would enable chemists to fine-tune reaction conditions to favor the formation of desired products.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis is increasingly focused on the development of sustainable and efficient processes. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. spirochem.comnih.gov

The integration of this compound chemistry with flow technology could lead to significant improvements in synthetic efficiency and sustainability. spirochem.com For example, photochemical reactions, which are often difficult to scale up in batch, can be readily performed in flow reactors with better light penetration and temperature control. rsc.orgnih.gov This could open up new avenues for the synthesis and transformation of this compound using light-mediated reactions. The use of flow chemistry has already been demonstrated to accelerate the synthesis of complex spirocyclic polyketides. researchgate.net

Furthermore, the development of synthetic routes that utilize greener solvents, renewable starting materials, and catalytic rather than stoichiometric reagents would align with the principles of sustainable chemistry. The modular nature of flow systems also allows for the integration of in-line analysis and purification, reducing waste and processing time. spirochem.com

Rational Design of Derivatives for Specific Academic Applications

The unique three-dimensional structure of the spiro[2.5]octane framework makes it an attractive scaffold for the design of molecules with specific functions. exlibrisgroup.com The rational design of derivatives of this compound could lead to the development of novel molecular probes, ligands for catalysis, or materials with interesting photophysical properties.

For instance, the introduction of functional groups onto the phenyl ring or the cyclohexyl ring could be used to tune the electronic and steric properties of the molecule. This could lead to the development of novel chiral ligands for asymmetric catalysis, where the rigid spirocyclic backbone could enforce a specific coordination geometry around a metal center. The design of spiro-bicyclic analogues has been successfully used to target the ribosomal decoding center. researchgate.net

Moreover, the incorporation of fluorophores or other reporter groups could lead to the development of molecular sensors for the detection of specific analytes. The design of pH-responsive spirocyclic cyanines has demonstrated the potential for creating such functional molecules. rsc.org The synthesis and study of spirocyclic nitroxides as versatile tools in modern natural sciences also highlights the potential for diverse applications. nih.gov The distinctive conformations of spiro compounds and their structural impacts on biological systems are also an area of interest. rsc.org

Table 2: Potential Academic Applications of this compound Derivatives

Application AreaDesign StrategyPotential Function
Asymmetric CatalysisIntroduction of coordinating groupsChiral ligands for metal-catalyzed reactions
Molecular SensingIncorporation of fluorophoresFluorescent probes for specific analytes
Materials SciencePolymerization of functionalized derivativesNovel polymers with unique topologies
Medicinal ChemistryBioisosteric replacement in known active compoundsExploration of new chemical space for drug discovery

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.